molecular formula C8H13NOS B13564430 3-(4-Methylthiazol-2-yl)butan-2-ol

3-(4-Methylthiazol-2-yl)butan-2-ol

Cat. No.: B13564430
M. Wt: 171.26 g/mol
InChI Key: VNGDTGUYZXJLSW-UHFFFAOYSA-N
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Description

3-(4-Methylthiazol-2-yl)butan-2-ol is an organic compound with the molecular formula C8H13NOS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiazol-2-yl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-methylthiazole with butan-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in industrial production to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiazol-2-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

3-(4-Methylthiazol-2-yl)butan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Methylthiazol-2-yl)butan-2-ol exerts its effects involves interactions with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butanol: This compound is structurally similar but lacks the thiazole ring.

    Thiazole derivatives: Compounds like thiazole itself or other substituted thiazoles share the core thiazole structure.

Uniqueness

3-(4-Methylthiazol-2-yl)butan-2-ol is unique due to the combination of the thiazole ring and the butan-2-ol moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)butan-2-ol

InChI

InChI=1S/C8H13NOS/c1-5-4-11-8(9-5)6(2)7(3)10/h4,6-7,10H,1-3H3

InChI Key

VNGDTGUYZXJLSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C)C(C)O

Origin of Product

United States

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